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Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B15611882 Get Quote

An in-depth exploration of the discovery, synthetic pathways, and chemical properties of the

pivotal fungicide, azoxystrobin, and its geometric isomer.

This technical guide provides a comprehensive overview of the discovery and synthetic routes

of azoxystrobin, a broad-spectrum fungicide widely utilized in agriculture. It is tailored for

researchers, scientists, and drug development professionals, offering detailed experimental

protocols, quantitative data, and visualizations of the core chemical processes. The focus is on

the commercially significant (E)-isomer and the formation of its (Z)-isomer.

Discovery and Background
Azoxystrobin's origins can be traced back to the early 1970s with the discovery of naturally

occurring fungicides, strobilurin A and B, isolated from the fungus Strobilurus tenacellus. These

compounds exhibited a novel mode of action by inhibiting mitochondrial respiration in fungi.

However, their inherent instability in light limited their direct agricultural application. This led to

extensive research by Imperial Chemical Industries (ICI) to develop more robust synthetic

analogues. After synthesizing and testing over 1400 compounds, azoxystrobin (then coded

ICIA5504) was identified as a potent and photostable fungicide, first marketed in 1996.[1]

The fungicidal activity of azoxystrobin stems from its ability to inhibit mitochondrial respiration

by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex. This action blocks

electron transport, thereby halting the production of ATP, which is essential for fungal cell

function.[1] The biologically active and commercially produced form of azoxystrobin is the (E)-
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isomer. The (Z)-isomer, while existing, is primarily a result of the photoisomerization of the

active (E)-form and is not the target of industrial synthesis.[2]

Synthetic Routes to (E)-Azoxystrobin
The industrial synthesis of (E)-azoxystrobin is a multi-step process that primarily follows a

convergent approach. This strategy involves the synthesis of two key molecular fragments

which are then coupled in the final stages of the process. The two principal pathways are:

Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

with 2-cyanophenol.

Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-

hydroxyphenyl)-3-methoxyacrylate.

Below are the detailed synthetic schemes for these pathways, including the preparation of the

key intermediates.

Synthesis of Key Intermediates
This intermediate is a crucial precursor for the phenylacrylate moiety of azoxystrobin.
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o-Hydroxyphenylacetic Acid

Benzofuran-2(3H)-one

Dehydration

3-(α-methoxy)methylenebenzofuran-2(3H)-one

Reaction

Trimethyl Orthoformate Acetic Anhydride
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Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one.

This intermediate forms the pyrimidine ether part of the azoxystrobin molecule.
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2-Chlorobenzonitrile

4-hydroxy-6-(2-cyanophenoxy)pyrimidine

4,6-Dihydroxypyrimidine

4-chloro-6-(2-cyanophenoxy)pyrimidine

Chlorination

Chlorinating Agent (e.g., POCl3)
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Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine.

Final Coupling Reactions
The final step in the synthesis of (E)-azoxystrobin involves the coupling of the key

intermediates prepared in the previous steps.

(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

(E)-Azoxystrobin

Ullmann Condensation

2-Cyanophenol
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Final coupling step to form (E)-Azoxystrobin (Pathway A).

4-chloro-6-(2-cyanophenoxy)pyrimidine

(E)-Azoxystrobin

Coupling Reaction

methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

Click to download full resolution via product page

Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocols
This section outlines the detailed methodologies for the key experiments in the synthesis of (E)-

azoxystrobin.

Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-
one
Step 1: Synthesis of Benzofuran-2(3H)-one

To a solution of o-hydroxyphenylacetic acid in a suitable solvent such as toluene, a catalytic

amount of a dehydrating agent (e.g., p-toluenesulfonic acid) is added.

The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark

apparatus.

The reaction is monitored by TLC until the starting material is consumed.

The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution

and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under
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reduced pressure to yield benzofuran-2(3H)-one.

Step 2: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one

Benzofuran-2(3H)-one is dissolved in a mixture of trimethyl orthoformate and acetic

anhydride.

The reaction mixture is heated at reflux for several hours.

After cooling, the excess reagents are removed by distillation under reduced pressure.

The resulting crude product is purified by crystallization or column chromatography to afford

3-(α-methoxy)methylenebenzofuran-2(3H)-one.

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine
Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine

A mixture of 2-chlorobenzonitrile, 4,6-dihydroxypyrimidine, and a base such as potassium

carbonate is heated in a high-boiling aprotic solvent (e.g., N,N-dimethylformamide or

dimethyl sulfoxide) in the presence of a copper or palladium catalyst.

The reaction is stirred at an elevated temperature for several hours until completion.

The mixture is then cooled, and the product is precipitated by the addition of water.

The solid is collected by filtration, washed with water, and dried to give 4-hydroxy-6-(2-

cyanophenoxy)pyrimidine.

Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

4-hydroxy-6-(2-cyanophenoxy)pyrimidine is treated with a chlorinating agent, such as

phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a

catalytic amount of a tertiary amine like triethylamine or pyridine.

The reaction mixture is heated at reflux for a few hours.
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After the reaction is complete, the excess chlorinating agent is removed by distillation under

reduced pressure.

The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by

filtration, washed with water, and dried to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.

Synthesis of (E)-Azoxystrobin (Following Pathway B)
To a solution of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate and 4-chloro-6-(2-

cyanophenoxy)pyrimidine in an aprotic solvent such as N,N-dimethylformamide, a base

(e.g., potassium carbonate) is added.

The mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several

hours.

The progress of the reaction is monitored by TLC or HPLC.

Upon completion, the reaction mixture is cooled and poured into water to precipitate the

crude product.

The solid is collected by filtration, washed with water, and then purified by recrystallization

from a suitable solvent (e.g., methanol or ethanol) to give pure (E)-azoxystrobin.

Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of (E)-azoxystrobin and

its key intermediates.

Table 1: Reaction Conditions and Yields for the Synthesis of Key Intermediates
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Table 2: Reaction Conditions and Yield for the Final Synthesis of (E)-Azoxystrobin (Pathway B)

Product
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s
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Base
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Temperat
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Time (h) Yield (%)
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Table 3: Spectroscopic Data for (E)-Azoxystrobin

Technique Data

¹H NMR (CDCl₃, δ)

3.65 (s, 3H), 3.76 (s, 3H), 6.43 (s, 1H), 7.21-

7.45 (m, 6H), 7.50 (s, 1H), 7.65-7.74 (m, 2H),

8.41 (s, 1H)

¹³C NMR (DMSO-d₆, δ)
161.9, 159.9, 151.8, 130.5, 129.2, 128.9, 125.5,

120.9, 114.3, 55.4

Mass Spectrum (EI) m/z 403 (M⁺)

The (Z)-Isomer of Azoxystrobin
The (Z)-isomer of azoxystrobin is not typically synthesized directly but is formed through the

photoisomerization of the more stable and biologically active (E)-isomer upon exposure to light.

[2] This process is a key factor in the environmental fate of azoxystrobin.

(E)-Azoxystrobin

(Z)-Azoxystrobin

Photoisomerization

Sunlight (UV radiation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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azoxystrobin-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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